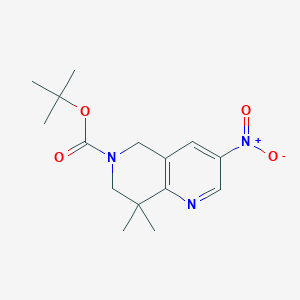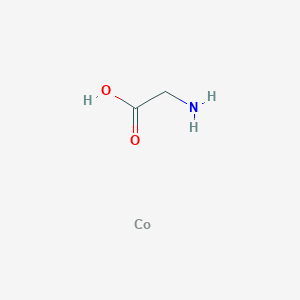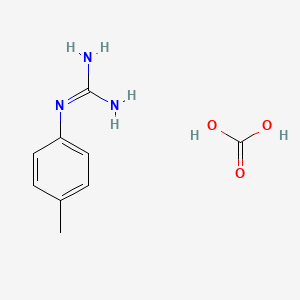
(2-Aminoethyl)(ethyl)propylamine
Vue d'ensemble
Description
“(2-Aminoethyl)(ethyl)propylamine” is a compound with the CAS Number: 57190-06-4 . It has a molecular weight of 130.23 and is a liquid at room temperature . The IUPAC name for this compound is N1-ethyl-N~1~-propyl-1,2-ethanediamine .
Molecular Structure Analysis
The molecular structure of amines is typically characterized by a nitrogen atom bonded to three other atoms, resulting in a trigonal pyramidal shape . The specific InChI code for “this compound” is 1S/C7H18N2/c1-3-6-9(4-2)7-5-8/h3-8H2,1-2H3 .Applications De Recherche Scientifique
Antibacterial and Modulatory Activity
- Research Study : (Figueredo et al., 2020)
- Application : Investigated the antibacterial and modulatory activity of derivatives, including 2-(3-Hydroxy-propylamine)-3-(3-methyl-2-butenyl)-[1,4]naphthoquinone, against bacterial strains. The study found potential therapeutic alternatives to bacterial resistance.
Synthetic Methodology Development
- Research Study : (Sun et al., 2011)
- Application : Developed a method for synthesizing functionalized 2-amino hydropyridines, illustrating the chemical versatility and potential for creating complex molecules.
Structural Analysis
- Research Study : (Chadeayne et al., 2019)
- Application : Analyzed the molecular structure of related compounds to understand their properties and interactions at the molecular level.
Catalytic Reactions
- Research Study : (Jones, 1989)
- Application : Explored the rhodium-catalyzed reaction of ethylene and syngas with alkylamines, showcasing the compound's role in catalysis.
Chemical Evolution Studies
- Research Study : (Shimoyama et al., 1996)
- Application : Examined the formation of amino acids from simple amines under UV irradiation, contributing to our understanding of chemical evolution.
Corrosion Inhibition
- Research Study : (Herrag et al., 2010)
- Application : Investigated the use of diamine derivatives as inhibitors against corrosion of mild steel, demonstrating the compound's utility in materials science.
Mécanisme D'action
Target of Action
(2-Aminoethyl)(ethyl)propylamine is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . In the case of this compound, it is a tertiary amine, meaning it has three organic substituents attached to the nitrogen atom . The primary targets of amines are often various types of receptors or enzymes in the body, where they can interact and bind to these targets to exert their effects.
Biochemical Pathways
For example, they are involved in the synthesis of amino acids, neurotransmitters, and alkaloids .
Analyse Biochimique
Biochemical Properties
The role of (2-Aminoethyl)(ethyl)propylamine in biochemical reactions is multifaceted. It has been used in the synthesis of various polyhedral silsesquioxanes . It can be functionalized onto the mesoporous SBA-15 silica to be used as matrices for controlled drug delivery .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could be due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could interact with transporters or binding proteins, and may also have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
N'-ethyl-N'-propylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-6-9(4-2)7-5-8/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFUPHOVJBIRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B3272656.png)
![6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3272663.png)







